Cas no 2228781-96-0 (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexan-1-amine)

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine is a bicyclic amine derivative featuring a fused oxabicycloheptane and cyclohexylamine structure. This compound exhibits unique steric and electronic properties due to its rigid bicyclic framework, making it a valuable intermediate in organic synthesis and pharmaceutical research. The oxabicyclo[2.2.1]heptane moiety enhances molecular stability and influences reactivity, while the cyclohexylamine group provides a versatile handle for further functionalization. Its structural complexity enables applications in asymmetric catalysis, ligand design, and the development of bioactive molecules. The compound's well-defined geometry and potential for chiral resolution further contribute to its utility in stereoselective transformations.
1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexan-1-amine structure
2228781-96-0 structure
商品名:1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexan-1-amine
CAS番号:2228781-96-0
MF:C12H21NO
メガワット:195.301243543625
CID:6593183
PubChem ID:165613653

1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexan-1-amine
    • 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
    • 2228781-96-0
    • EN300-1756206
    • インチ: 1S/C12H21NO/c13-12(6-2-1-3-7-12)10-8-9-4-5-11(10)14-9/h9-11H,1-8,13H2
    • InChIKey: CXNWRJWZVFOGEL-UHFFFAOYSA-N
    • ほほえんだ: O1C2CCC1C(C2)C1(CCCCC1)N

計算された属性

  • せいみつぶんしりょう: 195.162314293g/mol
  • どういたいしつりょう: 195.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 35.2Ų

1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1756206-0.25g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
2228781-96-0
0.25g
$1393.0 2023-09-20
Enamine
EN300-1756206-5.0g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
2228781-96-0
5g
$4391.0 2023-06-03
Enamine
EN300-1756206-0.1g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
2228781-96-0
0.1g
$1332.0 2023-09-20
Enamine
EN300-1756206-0.5g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
2228781-96-0
0.5g
$1453.0 2023-09-20
Enamine
EN300-1756206-2.5g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
2228781-96-0
2.5g
$2969.0 2023-09-20
Enamine
EN300-1756206-10.0g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
2228781-96-0
10g
$6512.0 2023-06-03
Enamine
EN300-1756206-0.05g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
2228781-96-0
0.05g
$1272.0 2023-09-20
Enamine
EN300-1756206-1g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
2228781-96-0
1g
$1515.0 2023-09-20
Enamine
EN300-1756206-10g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
2228781-96-0
10g
$6512.0 2023-09-20
Enamine
EN300-1756206-5g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine
2228781-96-0
5g
$4391.0 2023-09-20

1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexan-1-amine 関連文献

1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228781-96-0 and Product Name: 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine

The compound identified by the CAS number 2228781-96-0 and the product name 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate bicyclic structure, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a fused oxabicyclo[2.2.1]heptane moiety combined with a cyclohexanamine substituent suggests unique stereochemical and electronic properties that make it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit enhanced biological activity and improved pharmacokinetic profiles. The structural motif of 7-oxabicyclo[2.2.1]heptan-2-yl is particularly noteworthy, as it introduces rigidity and conformational constraints that can influence the compound's interaction with biological targets. This structural feature has been explored in various contexts, including the design of enzyme inhibitors and receptor modulators.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of new therapeutic agents. The cyclohexanamine portion of the molecule provides a versatile nitrogen-rich moiety that can participate in hydrogen bonding, π-stacking interactions, and other forms of molecular recognition. These interactions are critical for optimizing binding affinity and selectivity in drug design.

Recent studies have demonstrated that derivatives of bicyclo[2.2.1]heptanes exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The oxabicyclo substitution further enhances these properties by introducing an additional ring strain that can be exploited to improve binding affinity. For instance, modifications to the 7-oxabicyclo[2.2.1]heptan-2-yl group have shown promise in targeting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The cyclohexan-1-amine component of the molecule also plays a crucial role in determining its overall pharmacological profile. Amines are well-known for their ability to form hydrogen bonds, which can be leveraged to enhance binding interactions with protein targets. Additionally, the cyclohexane ring provides steric bulk that can fine-tune the compound's shape complementarity with biological receptors.

From a synthetic perspective, the construction of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine presents unique challenges due to the complexity of its bicyclic framework. However, advances in organic synthesis techniques have made it increasingly feasible to access such molecules with high precision and yield. Strategies such as transition-metal-catalyzed cyclizations and functional group interconversions have been instrumental in facilitating the synthesis of this compound.

The potential applications of this compound extend beyond traditional small-molecule drug discovery. Its structural features make it an attractive candidate for use in materials science and polymer chemistry, where rigid heterocyclic motifs are often employed to enhance material properties such as thermal stability and mechanical strength.

In conclusion, the compound with CAS number 2228781-96-0 and product name 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexan-1-amine represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics and advanced materials. Its unique combination of structural features positions it as a valuable asset in ongoing research efforts aimed at addressing complex biological challenges.

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